molecular formula C12H17N B14299717 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 112904-95-7

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B14299717
CAS No.: 112904-95-7
M. Wt: 175.27 g/mol
InChI Key: MTJBBLASZIKFEM-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of an amine group and two methyl groups attached to the tetrahydronaphthalene structure

Preparation Methods

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation . Another approach involves the use of Raney nickel in methanolic ammonia, which facilitates the reduction of naphthalene oxime derivatives to the corresponding amine.

Industrial production methods often utilize similar catalytic hydrogenation processes, with variations in reaction conditions to optimize yield and purity. The choice of catalyst, solvent, and reaction parameters can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully hydrogenated derivatives.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted amines.

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., nickel, palladium), and oxidizing agents (e.g., potassium permanganate, chromium trioxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well

Comparison with Similar Compounds

1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

112904-95-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-naphthalen-2-amine

InChI

InChI=1S/C12H17N/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11H,7-8,13H2,1-2H3

InChI Key

MTJBBLASZIKFEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC2=CC=CC=C21)N)C

Origin of Product

United States

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